[2,3'-Bipyridin]-5'-amine
Description
Properties
IUPAC Name |
5-pyridin-2-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKMKJSRFVPLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735034 | |
| Record name | [2,3'-Bipyridin]-5'-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245745-55-4 | |
| Record name | [2,3'-Bipyridin]-5'-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution and Cyclization
A primary route involves nucleophilic substitution between pyridine derivatives. For example, 3-aminopyridine reacts with halogenated pyridine precursors under basic conditions to form the bipyridine backbone. Key steps include:
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Halogen Activation : 2-Chloropyridine derivatives are treated with Lewis acids (e.g., AlCl₃) to enhance electrophilicity at the reactive carbon.
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Coupling Reaction : The activated halogen reacts with 3-aminopyridine in dimethylformamide (DMF) at 80–100°C, yielding the bipyridine framework.
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Amino Group Retention : The reaction pH is maintained above 8 to prevent protonation of the amino group, ensuring its stability during the coupling process.
Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling offers a versatile approach:
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Suzuki-Miyaura Coupling : A boronic ester-functionalized pyridine reacts with a halogenated aminopyridine using Pd(PPh₃)₄ as a catalyst. This method achieves yields up to 72% but requires rigorous exclusion of oxygen.
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Buchwald-Hartwig Amination : Palladium-catalyzed coupling of aryl halides with amines enables direct introduction of the amino group. For instance, 2-bromo-3-pyridinylamine couples with pyridine-3-boronic acid under microwave irradiation (150°C, 20 min).
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times:
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A mixture of 2-chloropyridine and 3-aminopyridine in tetrahydrofuran (THF) is irradiated at 150°C for 15 minutes, achieving 68% yield with 98% purity.
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Solvent-free conditions under microwave heating minimize side reactions, particularly unwanted dimerization of pyridine rings.
Reaction Optimization Strategies
Temperature and Solvent Effects
Catalytic Systems
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Palladium Catalysts : Pd(OAc)₂ with Xantphos ligand achieves 85% conversion in Suzuki couplings.
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Copper-Mediated Reactions : CuI/1,10-phenanthroline systems enable Ullman-type couplings at 120°C, though with lower yields (55%).
Purification and Isolation Techniques
Column Chromatography
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Stationary Phase : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (1:4 to 1:1).
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Challenges : The compound’s polarity necessitates careful fraction collection to separate from unreacted starting materials.
Recrystallization
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Solvent Pair : Ethanol/water (3:1) achieves 95% purity after two recrystallization cycles.
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Yield Loss : Approximately 15–20% of product is typically lost during this process.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
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Microreactor Systems : Enable precise temperature control (±2°C) and reduce reaction times by 70% compared to batch processes.
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Cost Analysis : Initial setup costs are offset by a 40% increase in annual output capacity.
Waste Management
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Solvent Recovery : Distillation units recover >90% of DMF for reuse.
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Metal Catalyst Recycling : Ion-exchange resins recover palladium with 75% efficiency.
Mechanistic Insights and Computational Modeling
Reaction Pathway Analysis
Density functional theory (DFT) calculations reveal:
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The energy barrier for C–N bond formation in cross-coupling reactions is 28.5 kcal/mol, explaining the need for elevated temperatures.
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Steric hindrance between pyridine rings increases activation energy by 15% compared to non-fused analogues.
Chemical Reactions Analysis
Types of Reactions: [2,3’-Bipyridin]-5’-amine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted bipyridine derivatives.
Scientific Research Applications
Pharmacological Applications
1. Kinase Inhibition
One of the most significant applications of [2,3'-Bipyridin]-5'-amine is its role as a kinase inhibitor. Specifically, derivatives such as 6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine have shown efficacy against adaptor protein-2-associated kinase 1 (AAK1), which is involved in cellular signaling pathways crucial for pain management. Preclinical studies indicate that this compound can effectively treat neuropathic pain conditions like diabetic peripheral neuropathic pain and postherpetic neuralgia.
2. Anticancer Activity
Research indicates that bipyridine derivatives possess anticancer properties. For instance, compounds derived from this compound have been evaluated for their antiproliferative effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). These studies suggest that these compounds may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .
3. Antioxidant Properties
The antioxidant activity of this compound and its derivatives has been investigated. These compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models, indicating potential applications in protective therapies against oxidative damage .
Coordination Chemistry
In coordination chemistry, this compound serves as an effective ligand due to its ability to form stable complexes with transition metals. These complexes have applications in catalysis and materials science. The unique structural features of bipyridine derivatives allow for tunable electronic properties, making them suitable for use in sensors and electronic devices.
Case Studies
Case Study 1: Pain Management
A study focusing on the efficacy of 6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine demonstrated significant pain relief in animal models of neuropathic pain. The compound was administered in various dosages, showing a dose-dependent response with minimal side effects reported during the trials.
Case Study 2: Cancer Cell Inhibition
In vitro studies on the antiproliferative effects of this compound derivatives revealed that certain modifications to the bipyridine structure enhanced their cytotoxicity against cancer cells. For example, introducing electron-withdrawing groups significantly increased the inhibition rates against MCF-7 cells compared to unmodified bipyridine .
Mechanism of Action
The mechanism of action of [2,3’-Bipyridin]-5’-amine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s amine group can also participate in hydrogen bonding and other interactions, influencing its biological activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Bipyridine Derivatives
Key Observations :
- Positional Isomerism : The connectivity of pyridine rings (2,3' vs. 2,2' or 3,3') significantly impacts electronic properties. For example, this compound’s asymmetric structure enhances its suitability as a ligand in Pt(II) complexes for OLEDs, whereas symmetric isomers like [2,2'-bipyridin]-5-amine are more common in coordination chemistry .
- Substituent Effects: The 5'-amine group in this compound facilitates hydrogen bonding in CDK inhibitors (e.g., compound 19c in ), whereas the cyanophenyl group in Perampanel enhances its binding to glutamate receptors .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- NMR and HRMS : Derivatives of this compound exhibit distinct ¹³C NMR shifts (e.g., 134.44 ppm for aromatic carbons) and precise HRMS data (e.g., 437.2205 for [M+H]⁺), confirming their structural integrity .
- Thermal Stability : The Pt(II) complex with a 2,3'-bipyridin ligand shows a decomposition temperature of ~360°C, indicating robust thermal stability for OLED applications .
Electronic and Coordination Properties
The Pt(II) complex in demonstrates that this compound derivatives exhibit ligand-to-ligand charge transfer (LLCT) and metal-to-ligand charge transfer (MLCT) transitions. DFT calculations reveal a HOMO energy of -5.10 eV and LUMO of -1.48 eV, which are critical for tuning emission wavelengths in OLEDs . In contrast, symmetric bipyridines like [2,2'-bipyridin]-5-amine typically show more localized π-π* transitions, limiting their utility in charge-transfer applications.
Biological Activity
[2,3'-Bipyridin]-5'-amine is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant studies that highlight its significance in pharmaceutical applications.
- Chemical Name: this compound
- CAS Number: 1245745-55-4
- Molecular Formula: C10H9N3
- Molecular Weight: 173.20 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bipyridine structure is known to facilitate coordination with metal ions, which can enhance its reactivity and binding affinity.
- Enzyme Interaction: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation: It can modulate receptor activity, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Studies have shown that bipyridine derivatives possess antimicrobial properties against various pathogens. The presence of the amine group enhances solubility and interaction with microbial membranes.
- Anticancer Potential: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as chemotherapeutic agents.
- Neuroprotective Effects: Preliminary studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| Neuroprotective | Reduces oxidative stress in neuronal cells |
Case Study: Anticancer Activity
A study conducted by researchers investigated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c release and activation of caspases 3 and 9.
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 μg/mL against E. coli and S. aureus, indicating moderate antibacterial activity. This suggests potential applications in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2,3'-Bipyridin]-5'-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis can involve palladium-catalyzed cross-coupling reactions or condensation of pyridin-2-amine derivatives with aromatic aldehydes. For example, Pd-catalyzed amination (e.g., Buchwald-Hartwig) enables selective bond formation between pyridine rings, while condensation reactions require precise pH control and reflux conditions to optimize imine formation. Yields depend on catalyst loading (e.g., 5–10 mol% Pd), solvent polarity (e.g., DMF or dioxane), and temperature (80–120°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the bipyridine core .
Q. How can this compound be characterized to confirm structural integrity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : and NMR to identify proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and confirm amine functionality.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak matching theoretical mass).
- IR Spectroscopy : Peaks at ~3400 cm (N-H stretch) and ~1600 cm (C=N/C=C aromatic).
Cross-referencing with computational data (e.g., PubChem) ensures accuracy .
Q. What are the key physicochemical properties of this compound relevant to solubility and formulation?
- Methodological Answer : Determine logP (octanol-water partition coefficient) via HPLC or shake-flask methods to assess lipophilicity. Aqueous solubility can be enhanced using co-solvents (e.g., DMSO for in vitro assays) or salt formation (e.g., hydrochloride). Thermal stability is evaluated via differential scanning calorimetry (DSC), with decomposition temperatures >200°C indicating suitability for high-temperature reactions .
Advanced Research Questions
Q. How can QSAR models be designed to predict the biological activity of this compound derivatives?
- Methodological Answer : Use software like MOE or Schrödinger to compute descriptors:
- Electronic parameters : Hammett constants (σ) for substituent effects on reactivity.
- Steric parameters : Molar refractivity (SMR) to assess steric bulk.
- Lipophilic parameters : logP for membrane permeability.
Multivariate regression analysis (e.g., PLS) correlates descriptors with bioactivity (e.g., IC values). Validation via leave-one-out cross-checks (r > 0.8) ensures model robustness .
Q. How should researchers resolve contradictions in receptor-binding data for this compound analogs?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or stereochemical impurities. Mitigation strategies include:
- Orthogonal assays : Compare radioligand binding (e.g., -labeled compounds) with functional assays (e.g., calcium flux).
- Enantiomeric resolution : Use chiral HPLC to isolate stereoisomers and test individual activities.
- Molecular docking : Validate binding modes using X-ray crystallography or cryo-EM structures of target receptors (e.g., AMPA glutamate receptors) .
Q. What advanced strategies optimize this compound synthesis for scale-up without compromising purity?
- Methodological Answer :
- Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) and improve heat transfer.
- Design of Experiments (DoE) : Statistically optimize parameters (e.g., temperature, stoichiometry) to maximize yield.
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
Post-synthesis, employ recrystallization (e.g., ethanol/water mixtures) or preparative HPLC for bulk purification .
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
